3-Amino-5-methoxyisonicotinonitrile
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Overview
Description
3-Amino-5-methoxyisonicotinonitrile: is a heterocyclic organic compound with the molecular formula C7H7N3O . It is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxyisonicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyisonicotinic acid.
Amination: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.
Dehydration: The amide is then dehydrated to form the nitrile group using reagents like phosphorus oxychloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methoxyisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are employed.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-methoxyisonicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy group can also modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution .
Comparison with Similar Compounds
- 4-Amino-5-methoxynicotinonitrile
- 2-Methoxynicotinonitrile
- 5-Methoxynicotinonitrile
Comparison: 3-Amino-5-methoxyisonicotinonitrile is unique due to the specific positioning of the amino, methoxy, and nitrile groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the amino group at the 3-position allows for specific interactions that are not possible with 4-Amino-5-methoxynicotinonitrile .
Properties
IUPAC Name |
3-amino-5-methoxypyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-4-10-3-6(9)5(7)2-8/h3-4H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKZMDHIFBJGQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670129 |
Source
|
Record name | 3-Amino-5-methoxypyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1045855-60-4 |
Source
|
Record name | 3-Amino-5-methoxypyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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